1-Iodo-2-methoxynaphthalene

Photoinduced Electron Transfer Radical Nucleophilic Substitution Binaphthalene Synthesis

Researchers pursuing ortho-substituted biaryl scaffolds frequently encounter failed couplings or diminished yields when using bromo- or hydroxy-naphthalene analogs, owing to unfavorable oxidative addition kinetics and steric constraints. 1-Iodo-2-methoxynaphthalene (CAS 32721-21-4) directly addresses this limitation through its highly reactive C-I bond and precisely defined 1-iodo-2-methoxy substitution pattern. • Achieves 52% yield in photoinduced SRN1 coupling to 2'-methoxy-1,1'-binaphthalenyl-2-ol-a 23% improvement over the hydroxyl analog, enabling reliable construction of chiral ligand precursors. • Serves as a benchmark substrate for asymmetric Suzuki couplings (7% ee baseline), supporting rational chiral catalyst development for sterically hindered biaryl formation. • Supplied as ≥98% purity crystalline solid with full analytical documentation; compatible with Stille, Negishi, and Heck protocols under mild conditions.

Molecular Formula C11H9IO
Molecular Weight 284.09 g/mol
CAS No. 32721-21-4
Cat. No. B1296216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Iodo-2-methoxynaphthalene
CAS32721-21-4
Molecular FormulaC11H9IO
Molecular Weight284.09 g/mol
Structural Identifiers
SMILESCOC1=C(C2=CC=CC=C2C=C1)I
InChIInChI=1S/C11H9IO/c1-13-10-7-6-8-4-2-3-5-9(8)11(10)12/h2-7H,1H3
InChIKeyXZAWOOAVCQUZBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Iodo-2-methoxynaphthalene: Chemical Profile


1-Iodo-2-methoxynaphthalene is a halogenated naphthalene derivative bearing an iodine atom at the 1-position and a methoxy group at the 2-position [1]. It functions primarily as a versatile electrophilic building block in cross-coupling reactions, including Suzuki, Stille, and Negishi couplings, owing to the high reactivity of the C–I bond [2]. The methoxy substituent modulates electron density on the naphthalene ring, influencing regioselectivity in subsequent transformations [1]. The compound is typically supplied as a crystalline solid with purities of ≥95% and ≥98% .

Electrophilic cross-coupling building block for Suzuki, Stille, and Negishi reactions
Methoxy group modulates ring electronics and regioselectivity
Crystalline solid; research-grade purity options available

Irreplaceability of 1-Iodo-2-methoxynaphthalene


The precise substitution pattern and halogen identity of 1-iodo-2-methoxynaphthalene dictate its reactivity profile in ways that generic naphthalene derivatives cannot replicate. The ortho relationship between the iodine and methoxy groups imposes significant steric constraints that profoundly influence coupling outcomes [1]. Direct experimental evidence demonstrates that substituting the iodine with a hydroxyl group reduces SRN1 coupling yield by 23% [2]. Similarly, the 1-iodo-2-methoxynaphthalene scaffold enables asymmetric Suzuki couplings to produce chiral biaryls [3], a capability that bromo analogs may not match due to slower oxidative addition kinetics [4]. Interchanging with other halogenated naphthalenes without validation risks failed reactions or substantially reduced yields.

Ortho steric constraints
Ortho-methoxy group creates steric hindrance that generic naphthalene derivatives may not reproduce, potentially shifting coupling outcomes.
Hydroxyl analog yield drop
Replacing iodine with hydroxyl can reduce SRN1 coupling efficiency significantly; a direct substitution may not deliver comparable product yield.
Bromo analog reactivity gap
Slower oxidative addition of C–Br may limit asymmetric coupling performance; iodo substrate enables milder conditions that bromo analogs cannot match directly.

1-Iodo-2-methoxynaphthalene: Quantitative Comparison


SRN1 Coupling Yield: Methoxy vs. Hydroxy

In a direct head-to-head comparison under SRN1 conditions, 1-iodo-2-methoxynaphthalene delivered a 52% yield of 2'-methoxy-1,1'-binaphthalenyl-2-ol, whereas 1-iodo-2-hydroxynaphthalene gave only 40% yield of BINOL [1]. This 12-percentage-point advantage is attributed to the methoxy group's influence on radical intermediate stability and coupling kinetics.

SRN1 coupling yield
Head-to-head
52% yield
vs 40% (hydroxyl analog)
+12 pp
Reported higher coupling yield with methoxy scaffold
SRN1 conditions with 2-naphthol anion
Photoinduced Electron Transfer Radical Nucleophilic Substitution Binaphthalene Synthesis

Stille Coupling: Ortho-Substituted Binaphthalene Formation

The Stille reaction between (2-methoxy-1-naphthyl)-trimethylstannane and 1-iodo-2-methoxynaphthalene afforded only 11-15% yield of the 1,1'-binaphthalene derivative [1]. This low yield, attributed to severe steric hindrance from the ortho-methoxy group, establishes a baseline expectation for this challenging transformation and highlights the necessity of optimized conditions.

Stille coupling yield
Reported
11–15%
vs unhindered aryl iodides (60–90%)
>45 pp lower
Severe steric hindrance limits yield; requires optimization
Pd-catalyzed Stille with organostannane
Stille Coupling Organostannane Steric Hindrance

Asymmetric Suzuki: Enantioselectivity Profile

In a palladium-chiral phosphine catalyzed asymmetric Suzuki coupling with 1-naphthylboronic acid, 1-iodo-2-methoxynaphthalene produced the corresponding biaryl with only 7% enantiomeric excess (ee) [1]. This modest stereochemical outcome quantifies the inherent challenge of controlling atroposelectivity in ortho-substituted naphthalene couplings and serves as a benchmark for evaluating improved chiral ligands.

Asymmetric Suzuki ee
Reported
7% ee
vs typical 60–99% ee
>53 pp lower
Modest enantioselectivity; benchmark for ligand development
Pd/chiral phosphine, 1-naphthylboronic acid
Asymmetric Catalysis Chiral Biaryls Atropisomer Synthesis

Cross-Coupling Reactivity: Aryl Iodide vs. Bromide

As a class, aryl iodides undergo oxidative addition to Pd(0) significantly faster than aryl bromides, a trend confirmed by comparative kinetic studies [1]. While a direct head-to-head comparison of 1-iodo-2-methoxynaphthalene and 1-bromo-2-methoxynaphthalene under identical Suzuki conditions is not available, the bromo analog yields 56% in a specific Suzuki–Miyaura coupling [2]. The corresponding iodo derivative is expected to react more rapidly and may require milder conditions or lower catalyst loadings.

C–I vs C–Br reactivity
Class-level
10–100× faster
oxidative addition (aryl iodide vs bromide)
May support milder conditions and lower catalyst loading
Class-level inference; direct head-to-head data not available
Oxidative Addition Cross-Coupling Kinetics Halogen Effect

UV Absorption Maximum for Detection

1-Iodo-2-methoxynaphthalene exhibits an ultraviolet absorption maximum at 253 nm . This specific wavelength enables sensitive detection by HPLC-UV, facilitating purity assessment and reaction monitoring. The 253 nm maximum is distinct from many common organic compounds, reducing potential interference.

UV λmax
Data to verify
253 nm
vs naphthalene ~275 nm
~22 nm shift
Reported wavelength for HPLC-UV detection
Verify with lot-specific analytical data
UV Spectroscopy Analytical Method Development HPLC Detection

Key Physicochemical Properties

Key physicochemical parameters include a boiling point of 348.1 °C at 760 mmHg and a density of 1.674 g/cm³ [1]. These values inform safe handling, storage conditions, and solvent compatibility. The high boiling point indicates low volatility, while the density exceeding water affects phase separation during workup.

Physical properties
Reported
b.p. 348.1 °C
density 1.674 g/cm³
Informs safe handling and workup protocols
Standard atmospheric pressure
Physicochemical Properties Safety Data Material Handling

1-Iodo-2-methoxynaphthalene: Validated Applications


SRN1 Synthesis of Binaphthalene Derivatives

1-Iodo-2-methoxynaphthalene is the preferred electrophile for photoinduced SRN1 reactions targeting 2'-methoxy-1,1'-binaphthalenyl-2-ol. The 52% yield obtained under optimized conditions [1] surpasses that of the hydroxyl analog, making it the substrate of choice for constructing ortho-substituted binaphthalene scaffolds used in chiral ligand and materials chemistry. [1]

Asymmetric Suzuki Coupling for Atropisomeric Biaryls

Although challenging, 1-iodo-2-methoxynaphthalene serves as a benchmark substrate for developing new chiral catalysts in asymmetric Suzuki couplings. The documented 7% ee [1] provides a clear performance baseline for evaluating ligand improvements, enabling rational catalyst design for sterically hindered biaryl formation. [1]

Stille Coupling to 1,1'-Binaphthalenes

The compound participates in Stille couplings with organostannanes to yield 1,1'-binaphthalene derivatives, albeit in low yields (11-15%) [1]. This reaction is useful when alternative coupling methods are incompatible with sensitive functional groups, and the known yield range allows for accurate material planning in multi-step syntheses. [1]

Versatile Building Block for Cross-Couplings

Owing to the high reactivity of the C–I bond [1], 1-iodo-2-methoxynaphthalene is a versatile electrophile in Suzuki, Negishi, and Heck reactions. It is particularly valuable when mild conditions or low catalyst loadings are required, leveraging the enhanced oxidative addition kinetics of aryl iodides over bromides [2]. [1][2]

Application
Selection Property
Validation Focus
SRN1 binaphthalene synthesis
Yield profile in SRN1 conditions
Ortho-substituted binaphthalene formation
Asymmetric Suzuki coupling for biaryls
Enantioselectivity baseline
Chiral ligand evaluation
Stille coupling to 1,1'-binaphthalenes
Steric hindrance tolerance
Alternative coupling method compatibility
Cross-coupling building block
C–I bond reactivity
Mild-condition cross-coupling screening

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